3,4,5,6-Tetrachloropyridine-2-carbonyl chloride

Description

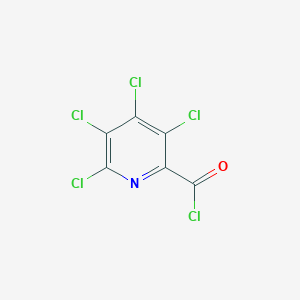

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a highly chlorinated pyridine derivative characterized by a carbonyl chloride (-COCl) functional group at the 2-position and chlorine substituents at the 3, 4, 5, and 6 positions. The compound is a reactive intermediate used in synthesizing agrochemicals and pharmaceuticals, leveraging its electrophilic carbonyl chloride group for nucleophilic substitution or acylation reactions .

Key properties inferred from analogous compounds include:

- Molecular formula: Likely C₆Cl₅NO₂ (derived from the carboxylic acid, C₆HCl₄NO₂, with -OH replaced by -Cl).

- Reactivity: High due to the electron-withdrawing effects of chlorine atoms, enhancing the electrophilicity of the carbonyl carbon.

- Applications: Primarily in herbicide production (e.g., Picloram synthesis via chlorinated pyridine intermediates) .

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5NO/c7-1-2(8)4(6(11)13)12-5(10)3(1)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBUWNXYNYVENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the chlorination of 2-pyridinecarboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly reactive towards nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

Hydrolysis: This reaction can be performed under mild acidic or basic conditions, often using water or aqueous solutions.

Major Products Formed

Scientific Research Applications

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloropyridine-2-carbonyl chloride involves its high reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4,5,6-tetrachloropyridine-2-carbonyl chloride with structurally related pyridine derivatives:

Structural and Functional Analysis:

Chlorination Degree: The tetrachloro substitution in this compound increases its electrophilicity compared to mono- or di-chlorinated analogs (e.g., 4-chloropyridine-2-carbonyl chloride) . This enhances reactivity in nucleophilic acyl substitutions. The carbonitrile derivative (C₆Cl₄N₂) exhibits lower molecular weight and higher volatility (boiling point ~297°C) due to the compact nitrile group .

Functional Group Reactivity :

- Carbonyl chloride (-COCl) : Highly reactive toward amines and alcohols, forming amides or esters. This group is more reactive than carboxylic acids (-COOH) or esters (-COOR) .

- Nitrile (-CN) : Participates in cycloaddition reactions and serves as a precursor for heterocycles in pesticide synthesis .

Physical Properties :

- The carboxylic acid (CAS 10469-09-7) has a high melting point (210–214°C) due to hydrogen bonding, whereas the ester (CAS 4714-32-3) is likely a liquid or low-melting solid .

- The hydrochloride salt of 4-chloropyridine-2-carbonyl chloride has a low melting point (34–38°C), reflecting reduced crystallinity compared to tetrachloro derivatives .

Reactivity Studies

- Acylation Reactions: The carbonyl chloride group undergoes rapid acylation with amines, as shown in the synthesis of 4-(4-aminophenylthio)-N-methylcarboxamide (87% yield) .

- Catalytic Processes : Spent catalysts from 3,4,5,6-tetrachloropyridine-2-carbonitrile synthesis are regenerated via thermal desorption and steam activation, highlighting industrial scalability .

Biological Activity

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a chlorinated aromatic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyridine ring substituted with four chlorine atoms and a carbonyl chloride functional group. This structure enhances its reactivity and interaction with biological systems.

The compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of many substances in biological systems. Its interactions can lead to oxidative stress in certain cell types, influencing gene expression and metabolic activity.

Table 1: Comparison of Biological Activities of Chlorinated Pyridine Compounds

| Compound Name | Enzyme Interaction | Toxicity Level | Notable Effects |

|---|---|---|---|

| This compound | Cytochrome P450 | Moderate | Induces oxidative stress |

| 2,3,5,6-Tetrachloropyridine | Cytochrome P450 | Low | Slight eye and skin irritation |

| Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate | Various enzymes | Moderate | Antimicrobial properties |

The primary mechanism of action for this compound involves its electrophilic nature due to the presence of chlorine atoms. This allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Case Study: Toxicological Assessment

A study investigated the subchronic toxicity of chlorinated pyridine compounds in Sprague-Dawley rats. The results indicated that at higher doses (150 mg/kg/day), significant renal toxicity was observed in females. The no observable adverse effect level (NOAEL) was determined to be 150 mg/kg/day for males and 25 mg/kg/day for females .

Cellular Effects

The effects of this compound on cells vary based on concentration and cell type. At lower concentrations, the compound may exhibit minimal effects; however, at higher concentrations, it can lead to significant cytotoxicity and alterations in cellular metabolism.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Investigated as a precursor for pharmaceuticals due to its unique reactivity.

- Agricultural Chemicals : Used as an intermediate in the synthesis of agrochemicals.

- Biological Research : Studied for potential antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3,4,5,6-tetrachloropyridine-2-carbonyl chloride?

- Methodological Approach :

- Use acetonitrile as a solvent with zinc powder and ammonium chloride under controlled heating (78–95°C) to facilitate chlorination and hydrolysis steps, as demonstrated in tetrachloropyridine synthesis .

- Employ thionyl chloride (SOCl₂) for carboxyl-to-carbonyl chloride conversion, referencing analogous pyridine carbonyl chloride preparations .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to ensure intermediate purity.

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze H and C shifts to confirm substituent positions and carbonyl functionality (e.g., δ ~170 ppm for carbonyl carbons) .

- Mass Spectrometry (ESI-MS) : Identify molecular ion peaks (e.g., m/z 193.04 for analogous chloropyridine derivatives) .

- Elemental Analysis : Validate chlorine content (theoretical ~55% for C₆Cl₅NO) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Protocol :

- Store in anhydrous environments (<5% humidity) at 4°C to prevent hydrolysis to the carboxylic acid derivative .

- Conduct accelerated degradation studies under oxidative (H₂O₂) and thermal (40–100°C) conditions, monitoring via HPLC for decomposition products .

Advanced Research Questions

Q. What reaction mechanisms govern the selective chlorination of pyridine derivatives to form this compound?

- Mechanistic Insights :

- Chlorination likely proceeds via radical intermediates under high-temperature (330°C) gas-phase reactions, with zinc/ammonium chloride acting as a reducing agent to control regioselectivity .

- Computational modeling (DFT) can predict electron-deficient sites on the pyridine ring, guiding catalyst selection for targeted chlorination .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

- Experimental Design :

- Use biochar-iron composites (e.g., SL-FexP/Fe) to study reductive dechlorination in simulated wastewater, measuring chloride ion release via ion chromatography .

- Compare degradation kinetics under aerobic vs. anaerobic conditions, quantifying intermediates (e.g., 3,4,5,6-tetrachloropyridine-2-carboxylic acid) using LC-MS/MS .

Q. What strategies resolve conflicting analytical data (e.g., melting point discrepancies) across studies?

- Troubleshooting Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.